molecular formula C18H18O B12859416 4-Butyl-2-phenylbenzofuran CAS No. 863870-96-6

4-Butyl-2-phenylbenzofuran

Katalognummer: B12859416
CAS-Nummer: 863870-96-6
Molekulargewicht: 250.3 g/mol
InChI-Schlüssel: SQKTYRPXWGRVDX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Butyl-2-phenylbenzofuran is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that consist of a fused benzene and furan ring. This particular compound is characterized by the presence of a butyl group at the 4-position and a phenyl group at the 2-position of the benzofuran ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Butyl-2-phenylbenzofuran typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of salicylaldehyde derivatives and phenylacetic acid derivatives, followed by cyclization in the presence of a suitable catalyst. The reaction conditions often include heating and the use of solvents such as ethanol or toluene .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Butyl-2-phenylbenzofuran can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups onto the benzofuran ring .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 4-Butyl-2-phenylbenzofuran involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 4-Butyl-2-phenylbenzofuran stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

863870-96-6

Molekularformel

C18H18O

Molekulargewicht

250.3 g/mol

IUPAC-Name

4-butyl-2-phenyl-1-benzofuran

InChI

InChI=1S/C18H18O/c1-2-3-8-14-11-7-12-17-16(14)13-18(19-17)15-9-5-4-6-10-15/h4-7,9-13H,2-3,8H2,1H3

InChI-Schlüssel

SQKTYRPXWGRVDX-UHFFFAOYSA-N

Kanonische SMILES

CCCCC1=C2C=C(OC2=CC=C1)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.